1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2S/c1-24-18-9-5-2-6-15(18)14-20(23)22-11-10-19(25-13-12-22)16-7-3-4-8-17(16)21/h2-9,19H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKLWLPYGWXVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a thiazepane ring and phenyl substituents, which are crucial for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the thiazepane ring through cyclization and subsequent functionalization with aromatic groups.
Synthetic Route Overview
- Formation of Thiazepane Ring : The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms.
- Substitution Reactions : The introduction of the chlorophenyl and methoxyphenyl groups is achieved through nucleophilic substitution reactions.
- Final Product Formation : The final compound is obtained through acylation reactions, yielding this compound.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the thiazepane ring enhances binding affinity due to hydrophobic interactions, while the chlorophenyl group may influence selectivity towards specific biological pathways.
Pharmacological Properties
Research has indicated that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of thiazepane compounds can inhibit the proliferation of cancer cell lines. For instance, compounds structurally similar to this compound demonstrated significant cytotoxic effects against various human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Antioxidant Properties : The compound has been evaluated for its antioxidant potential, showing efficacy in scavenging free radicals and reducing oxidative stress markers in vitro .
- Enzyme Inhibition : It has been reported that thiazepane derivatives can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases .
Table 1: Biological Activities of Related Thiazepane Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Enzyme inhibition |
| Compound C | HT-29 | 20 | Antioxidant activity |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Notable Research Findings
- Cytotoxicity Studies : A series of thiazepane derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines. Results indicated that certain modifications to the thiazepane structure significantly enhanced anticancer activity .
- Mechanistic Insights : Detailed mechanistic studies revealed that these compounds induce apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
- In Vivo Efficacy : Animal model studies demonstrated that administration of thiazepane derivatives resulted in reduced tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
The benzothiazine derivative () includes a sulfone group (1,1-dioxide), enhancing polarity and metabolic stability relative to the thiazepane’s sulfur .
Substituent Effects: Halogenated Aromatics: The 2-chlorophenyl group in the target compound provides moderate electron withdrawal, whereas fluorine in ’s compound offers stronger electronegativity and metabolic resistance . Difluorophenyl in increases electron withdrawal and may enhance binding affinity to hydrophobic pockets . Ethanone Modifications: The 2-methoxyphenyl ethanone in the target compound contrasts with JWH-250’s indole-linked ethanone, which is associated with cannabinoid receptor binding.
Pharmacological and Analytical Insights
- Synthetic Cannabinoid Analogues (JWH Series): JWH-250 () is a known cannabinoid receptor agonist, suggesting that ethanone-linked aromatic systems are critical for receptor interaction. However, the target compound’s thiazepane core may redirect activity toward serotonin or sigma receptors due to structural dissimilarity to indole-based cannabinoids .
- Metabolic Stability : Fluorine substitution () typically reduces oxidative metabolism, whereas chlorine (target compound) may increase susceptibility to cytochrome P450 enzymes .
- Analytical Data : Gas chromatography-Fourier transform infrared (GC-FTIR) spectroscopy, as used for JWH-250 (), could differentiate the target compound’s functional groups (e.g., carbonyl, thiazepane) from analogues .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone, and what challenges arise during multi-step synthesis?
- Methodology : The synthesis typically involves multi-step routes, including thiazepane ring formation via cyclization of a diamine precursor with a sulfur source, followed by functionalization with 2-chlorophenyl and 2-methoxyphenyl groups. Challenges include controlling regioselectivity during cyclization and minimizing side reactions. Purification often requires column chromatography or recrystallization in ethanol .
- Data Contradictions : Variations in yields (30–70%) across studies highlight the sensitivity of ring formation to solvent polarity and temperature. Ethanol with NaOH facilitates cyclization but may require post-synthetic modifications to enhance purity .
Q. Which spectroscopic techniques are critical for resolving structural ambiguities in this compound?
- Methodology :
- NMR Spectroscopy : and NMR confirm substituent positions on the thiazepane ring and aromatic groups. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while thiazepane protons show splitting patterns indicative of ring conformation .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as chair vs. boat conformations of the thiazepane ring, and validates bond angles between the chlorophenyl and methoxyphenyl moieties .
Q. Why is this compound of interest in pharmacological research?
- Methodology : The thiazepane scaffold and aromatic substituents are associated with interactions with CNS targets (e.g., serotonin receptors) and enzymes like kinases. Initial screens use radioligand binding assays to identify affinity profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of thiazepane ring formation?
- Experimental Design :
- Solvent Optimization : Ethanol improves cyclization efficiency due to its polarity, but DMF may enhance solubility of intermediates.
- Catalyst Screening : Lewis acids (e.g., ZnCl) or bases (e.g., NaH) can accelerate ring closure. For example, NaH in THF increases yields by 20% compared to non-catalytic conditions .
- Temperature Control : Slow heating (60–80°C) reduces decomposition of thermally labile intermediates .
Q. How can contradictions in reported biological activity data be resolved?
- Data Analysis Framework :
- Assay Standardization : Discrepancies in IC values (e.g., 10 nM vs. 1 µM) may stem from differences in cell lines (HEK293 vs. CHO) or buffer conditions. Replicating assays under harmonized protocols is critical .
- Purity Validation : HPLC with UV detection (λ = 254 nm) confirms >95% purity, as impurities (e.g., unreacted chlorophenyl precursors) can artificially inflate activity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to serotonin receptors (5-HT), identifying key interactions like hydrogen bonds between the methoxyphenyl group and Asp155 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex, revealing conformational flexibility in the thiazepane ring that affects binding affinity .
Q. How does the electronic nature of substituents influence reactivity and bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups : The 2-chlorophenyl group enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions.
- Methoxy Group : Resonance effects increase electron density on the adjacent phenyl ring, improving π-π stacking with aromatic residues in target proteins .
- Experimental Validation : Hammett plots correlate substituent σ values with reaction rates in SNAr reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
